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Compound of Interest

Compound Name: 1-Benzylazetidin-3-ol

Cat. No.: B1275582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
benzylazetidin-3-ol, a key intermediate in the synthesis of various pharmaceutical

compounds. This document is intended to serve as a valuable resource for researchers and

scientists involved in the development and characterization of novel therapeutics.

Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 1-benzylazetidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, complete dataset for 1-benzylazetidin-3-ol is not readily found, the

synthesis and characterization of this compound have been reported. A study by Cui et al.

indicates the availability of NMR and MS spectra in their supplementary materials for a green

and facile synthesis of intermediates for baricitinib.[1]

For illustrative purposes, the following tables are populated with predicted data and data from

the closely related compound, 1-benzhydrylazetidin-3-ol, to provide an expected range and

pattern of signals.

Table 1: 1H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3 m 5H
Aromatic protons

(C₆H₅)

~4.5 m 1H CH-OH

~3.6 s 2H CH₂-Ph

~3.4 t 2H
Azetidine CH₂

(adjacent to N)

~2.8 t 2H
Azetidine CH₂

(adjacent to CH-OH)

~2.5 br s 1H OH

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~140 Quaternary Aromatic Carbon (C-ipso)

~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~65 CH-OH

~62 CH₂-Ph

~58 Azetidine CH₂

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
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Frequency (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch

3030 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1600, 1495, 1450 Medium-Weak Aromatic C=C stretch

1100-1000 Strong C-N stretch, C-O stretch

740, 700 Strong
Aromatic C-H bend

(monosubstituted)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

163 [M]⁺ Molecular Ion

162 [M-H]⁺

91 100
[C₇H₇]⁺ (Tropylium ion) - Base

Peak

77 [C₆H₅]⁺

72 [M-C₇H₇O]⁺

56 [C₃H₆N]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 1-benzylazetidin-3-ol (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃,

~0.7 mL) in a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer

operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR)

crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet

of the sample can be prepared.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or

electron ionization (EI) source. The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and introduced into the instrument. The data is collected in positive ion mode, and

the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-benzylazetidin-3-ol.
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General Spectroscopic Analysis Workflow
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Data Processing & Interpretation
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Structural Elucidation
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-
benzylazetidin-3-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data of 1-Benzylazetidin-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1275582#1-benzylazetidin-3-ol-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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